Cas no 830-43-3 (4-(trifluoromethyl)benzene-1-sulfonamide)

4-(trifluoromethyl)benzene-1-sulfonamide structure
830-43-3 structure
商品名:4-(trifluoromethyl)benzene-1-sulfonamide
CAS番号:830-43-3
MF:C7H6F3NO2S
メガワット:225.188251018524
MDL:MFCD00159251
CID:40031
PubChem ID:70018

4-(trifluoromethyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-Trifluoromethylbenzenesulphonamide
    • 4-(trifluoromethyl)benzene sulfonamide
    • C7H6F3NO2S
    • p-Trifluoromethylbenzenesulfonamide
    • 4-(Trifluoromethyl)benzenesulphonamide
    • EINECS 212-596-1
    • α,α,α-Trifluorotoluene-4-sulfonamide
    • p-Toluenesulfonamide,a,a,a-trifluoro- (6CI,7CI,8CI)
    • 4-(Trifluoromethyl)phenylsulfonamide
    • a,a,a-Trifluoro-p-toluenesulfonamide
    • 4-(Trifluoromethyl)benzenesulfonamide
    • Benzenesulfonamide, p-(trifluoromethyl)-
    • 4-(trifluoromethyl)benzene-1-sulfonamide
    • Benzenesulfonamide, 4-(trifluoromethyl)-
    • 4-trifluoromethylbenzenesulfonamide
    • p-(Trifluoromethyl)benzenesulfonamide
    • TVHXQQJDMHKGGK-UHFFFAOYSA-N
    • alpha,alpha,alpha-Trifluoro-p-toluenesulphonamide
    • PubChem11767
    • KSC494E5L
    • 4-(Trifluoromethyl)benzenesulfonamide (ACI)
    • p-Toluenesulfonamide, α,α,α-trifluoro- (6CI, 7CI, 8CI)
    • α,α,α-Trifluoro-p-toluenesulfonamide
    • F2158-2254
    • MFCD00159251
    • 4-trifluoromethylbenzene sulfonamide
    • SB80409
    • CHEMBL4094700
    • NS00042499
    • alpha,alpha,alpha-trifluoro-p-toluenesulfonamide
    • O11107
    • T2847
    • AKOS000141373
    • J-513917
    • CS-0097815
    • AM20060959
    • EN300-27002
    • alpha,alpha,alpha-Trifluorotoluene-4-sulfonamide
    • DTXSID50232117
    • 4-(Trifluoromethyl)benzenesulfonamide, 97%
    • 4-(Trifluoromethyl)benzenesulfonamide #
    • 4-(trifluoromethyl)-benzene sulfonamide
    • FS-1347
    • 4-(trifluoromethyl)-benzenesulfonamide
    • 830-43-3
    • SCHEMBL792636
    • BRN 2695323
    • FT-0616912
    • Z45415655
    • SY013481
    • p-Trifluoromethylbenzene sulfonamide
    • 4-trifluoromethyl-benzenesulfonamide
    • 4-(trifluoromethyl) benzenesulfonamide
    • BBL103627
    • STL557437
    • DB-028619
    • MDL: MFCD00159251
    • インチ: 1S/C7H6F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13)
    • InChIKey: TVHXQQJDMHKGGK-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=CC(C(F)(F)F)=CC=1)(N)=O
    • BRN: 2695323

計算された属性

  • せいみつぶんしりょう: 225.00700
  • どういたいしつりょう: 225.007134
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 68.5

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.482
  • ゆうかいてん: 179.0 to 183.0 deg-C
  • ふってん: 304.8 ºC at 760 mmHg
  • フラッシュポイント: 138.1℃
  • 屈折率: 1.493
  • PSA: 68.54000
  • LogP: 3.13390
  • ようかいせい: 未確定

4-(trifluoromethyl)benzene-1-sulfonamide セキュリティ情報

4-(trifluoromethyl)benzene-1-sulfonamide 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

4-(trifluoromethyl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27002-0.5g
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3 95.0%
0.5g
$19.0 2025-03-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2847-5g
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3 98.0%(LC&N)
5g
¥590.0 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62170-100g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3
100g
¥846.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62170-5g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 97%
5g
¥44.0 2023-09-06
eNovation Chemicals LLC
D387782-25g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 97%
25g
$175 2024-05-24
Chemenu
CM255206-100g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 95+%
100g
$133 2021-06-16
Ambeed
A110198-100g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 97%
100g
$103.00 2021-07-07
Chemenu
CM255206-500g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 95+%
500g
$486 2021-06-16
TRC
T797235-100mg
4-(Trifluoromethyl)benzenesulfonamide
830-43-3
100mg
$ 65.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2847-25g
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3 98.0%(LC&N)
25g
¥1990.0 2023-09-02

4-(trifluoromethyl)benzene-1-sulfonamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Toluene ;  3 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
リファレンス
Bronsted Acid Promoted N-Dealkylation of N-Alkyl(sulfon)amides
Gu, Linghui; et al, ChemistrySelect, 2021, 6(33), 8839-8842

ごうせいかいろ 2

はんのうじょうけん
1.1 -
2.1 Reagents: Triphenylphosphine ,  Sodium pyrosulfite ,  Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
リファレンス
Metal-free construction of primary sulfonamides through three diverse salts
Wang, Ming; et al, Green Chemistry, 2018, 20(24), 5469-5473

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid ,  Phosphorus oxychloride Solvents: Ethanol ,  Water
リファレンス
Synthesis and hypoglycemic activity of trifluoromethylated sulfonylureas
Perron, Y. G.; et al, Journal of Medicinal & Pharmaceutical Chemistry, 1961, 4, 41-9

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Sodium pyrosulfite ,  Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
リファレンス
Metal-free construction of primary sulfonamides through three diverse salts
Wang, Ming; et al, Green Chemistry, 2018, 20(24), 5469-5473

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide ;  3 - 4 h, 0 °C
リファレンス
Unexpected C=N bond formation via NaI-catalyzed oxidative de-tetra-hydrogenative cross-couplings between N,N-dimethyl aniline and sulfamides
Zheng, Yang; et al, RSC Advances, 2015, 5(62), 50113-50117

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
リファレンス
Cu(II)-catalyzed decarboxylation/elimination of N-arylsulfonyl amino acids to primary aryl sulfonamides
Zhou, Liandi; et al, Synthetic Communications, 2016, 46(15), 1299-1306

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  0.5 h, 40 °C
リファレンス
Hypervalent organoiodine promoted dearylation reaction of N-aryl sulfonamides
Song, Mengmeng; et al, Youji Huaxue, 2020, 40(8), 2433-2441

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Ammonia ,  Oxygen Catalysts: Iodine Solvents: Acetonitrile ,  Water ;  16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
A general iodine-mediated synthesis of primary sulfonamides from thiols and aqueous ammonia
Feng, Jian-Bo; et al, Organic & Biomolecular Chemistry, 2016, 14(29), 6951-6954

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, cooled
2.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
リファレンス
Cu(II)-catalyzed decarboxylation/elimination of N-arylsulfonyl amino acids to primary aryl sulfonamides
Zhou, Liandi; et al, Synthetic Communications, 2016, 46(15), 1299-1306

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 9
リファレンス
Tetrahydropyridines via FeCl3-Catalyzed Carbonyl-Olefin Metathesis
Rykaczewski, Katie A.; et al, Organic Letters, 2020, 22(7), 2844-2848

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Dichloromethane ;  -78 °C
リファレンス
Identification of the first potent, selective and bioavailable PPARα antagonist
Bravo, Yalda; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(10), 2267-2272

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: α,α-Diphenyl-N-sulfinylbenzenemethanamine ;  2 h, 160 °C; 160 °C → rt
1.2 Reagents: Cesium carbonate Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Dinonyl-2,2′-bipyridine Solvents: 1,4-Dioxane ;  16 h, 80 °C; 80 °C → rt
1.3 Reagents: Trichloroisocyanuric acid ;  20 min, rt
1.4 Solvents: Water ;  24 h, rt
1.5 Reagents: Methanesulfonic acid ;  rt; 30 min, rt
1.6 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO: The Catalytic Synthesis of Sulfinamides, Sulfonimidamides and Primary Sulfonamides
Lo, Pui Kin Tony ; et al, Journal of the American Chemical Society, 2021, 143(38), 15576-15581

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Iodine ;  20 min, rt
1.2 Reagents: Ammonia Solvents: Ethanol ,  Water ;  3 h, rt
リファレンス
Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature
Yang, Kai; et al, Green Chemistry, 2015, 17(3), 1395-1399

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: N-Chlorophthalimide ,  Sulfur dioxide ,  Lithium tetrafluoroborate ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  16 h, 30 - 35 °C
1.2 Reagents: Ammonium hydroxide ,  Diisopropylethylamine Solvents: Water ;  2 - 16 h, rt
リファレンス
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation
Pedersen, P. Scott; et al, Journal of the American Chemical Society, 2023, 145(39), 21189-21196

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Pyridine ;  1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  0.5 h, 40 °C
リファレンス
Hypervalent organoiodine promoted dearylation reaction of N-aryl sulfonamides
Song, Mengmeng; et al, Youji Huaxue, 2020, 40(8), 2433-2441

ごうせいかいろ 16

はんのうじょうけん
1.1 1 h, 120 °C
2.1 Reagents: α,α-Diphenyl-N-sulfinylbenzenemethanamine ;  2 h, 160 °C; 160 °C → rt
2.2 Reagents: Cesium carbonate Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Dinonyl-2,2′-bipyridine Solvents: 1,4-Dioxane ;  16 h, 80 °C; 80 °C → rt
2.3 Reagents: Trichloroisocyanuric acid ;  20 min, rt
2.4 Solvents: Water ;  24 h, rt
2.5 Reagents: Methanesulfonic acid ;  rt; 30 min, rt
2.6 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO: The Catalytic Synthesis of Sulfinamides, Sulfonimidamides and Primary Sulfonamides
Lo, Pui Kin Tony ; et al, Journal of the American Chemical Society, 2021, 143(38), 15576-15581

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Periodic acid Solvents: Acetonitrile ;  18 h, rt
リファレンス
Novel N-dealkylation of N-alkyl sulfonamides and N,N-dialkyl sulfonamides with periodic acid catalyzed by chromium(III) acetate hydroxide
Xu, Liang; et al, Synlett, 2004, (11), 1901-1904

4-(trifluoromethyl)benzene-1-sulfonamide Raw materials

4-(trifluoromethyl)benzene-1-sulfonamide Preparation Products

4-(trifluoromethyl)benzene-1-sulfonamide 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:830-43-3)4-(trifluoromethyl)benzene-1-sulfonamide
A864314
清らかである:99%
はかる:500g
価格 ($):483.0